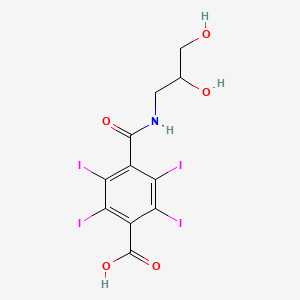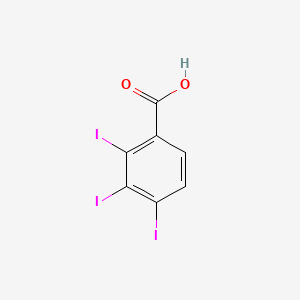![molecular formula C11H24S3 B14686182 1,3-Bis(ethylsulfanyl)-2-[(ethylsulfanyl)methyl]-2-methylpropane CAS No. 32564-49-1](/img/structure/B14686182.png)
1,3-Bis(ethylsulfanyl)-2-[(ethylsulfanyl)methyl]-2-methylpropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Bis(ethylsulfanyl)-2-[(ethylsulfanyl)methyl]-2-methylpropane is an organic compound characterized by the presence of multiple ethylsulfanyl groups attached to a central propane backbone
Vorbereitungsmethoden
The synthesis of 1,3-Bis(ethylsulfanyl)-2-[(ethylsulfanyl)methyl]-2-methylpropane typically involves the reaction of a suitable precursor with ethylsulfanyl reagents under controlled conditions. One common method involves the use of a base to deprotonate the precursor, followed by nucleophilic substitution with ethylsulfanyl groups. Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
1,3-Bis(ethylsulfanyl)-2-[(ethylsulfanyl)methyl]-2-methylpropane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert sulfoxides or sulfones back to the original sulfide form.
Substitution: The ethylsulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,3-Bis(ethylsulfanyl)-2-[(ethylsulfanyl)methyl]-2-methylpropane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Its derivatives may be studied for their potential biological activities.
Medicine: Research may explore its potential as a therapeutic agent or as a precursor to pharmaceuticals.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,3-Bis(ethylsulfanyl)-2-[(ethylsulfanyl)methyl]-2-methylpropane involves its interaction with molecular targets through its ethylsulfanyl groups. These groups can participate in various chemical reactions, such as nucleophilic substitution, which can modify the activity of biological molecules or materials. The specific pathways involved depend on the context of its use and the nature of the target molecules.
Vergleich Mit ähnlichen Verbindungen
1,3-Bis(ethylsulfanyl)-2-[(ethylsulfanyl)methyl]-2-methylpropane can be compared with other similar compounds, such as:
1,3-Bis(ethylsulfanyl)propane: Lacks the additional methyl and ethylsulfanyl groups, making it less complex.
1,3-Bis(methylsulfanyl)-2-[(methylsulfanyl)methyl]-2-methylpropane: Similar structure but with methylsulfanyl groups instead of ethylsulfanyl groups.
1,3-Bis(phenylsulfanyl)-2-[(phenylsulfanyl)methyl]-2-methylpropane: Contains phenylsulfanyl groups, which can significantly alter its chemical properties and applications.
The uniqueness of this compound lies in its specific combination of ethylsulfanyl groups and its potential for diverse applications in various fields.
Eigenschaften
CAS-Nummer |
32564-49-1 |
|---|---|
Molekularformel |
C11H24S3 |
Molekulargewicht |
252.5 g/mol |
IUPAC-Name |
1,3-bis(ethylsulfanyl)-2-(ethylsulfanylmethyl)-2-methylpropane |
InChI |
InChI=1S/C11H24S3/c1-5-12-8-11(4,9-13-6-2)10-14-7-3/h5-10H2,1-4H3 |
InChI-Schlüssel |
JTJLFRVMLXJYEU-UHFFFAOYSA-N |
Kanonische SMILES |
CCSCC(C)(CSCC)CSCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



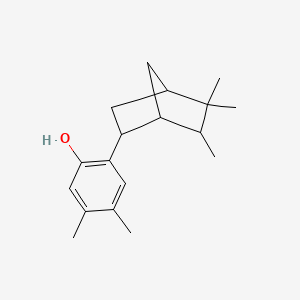

![N-Phenyl-4-[(E)-phenyldiazenyl]naphthalen-1-amine](/img/structure/B14686127.png)
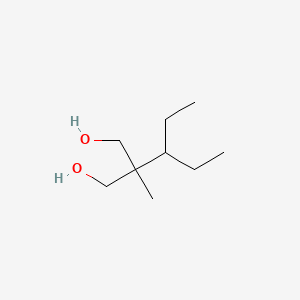
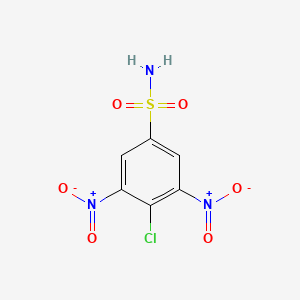
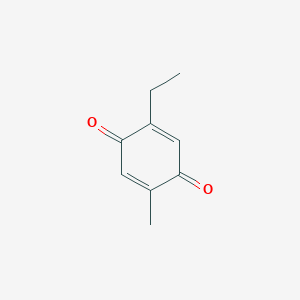
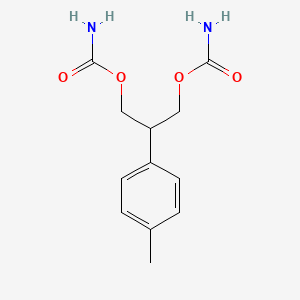
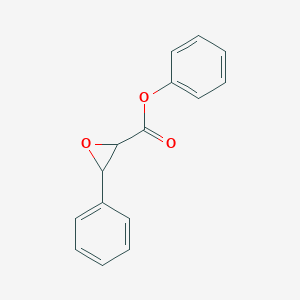
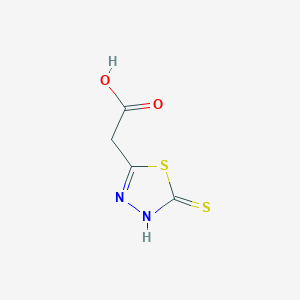
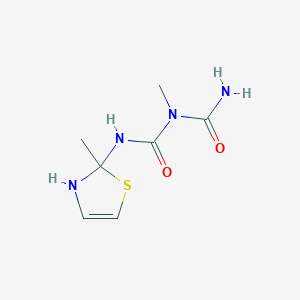
![1-[(Z)-hex-1-enyl]-2-methylcyclohexane](/img/structure/B14686175.png)
